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Introduction
CC-90009 is a novel, potent, and selective cereblon (CRBN) E3 ligase modulator that induces

the proteasomal degradation of the translation termination factor GSPT1 (G1 to S phase

transition 1).[1][2][3] By coopting the CRL4^CRBN^ E3 ubiquitin ligase complex, CC-90009

triggers the ubiquitination and subsequent degradation of GSPT1, leading to the induction of

the integrated stress response (ISR) and apoptosis in cancer cells.[1][4] Preclinical studies

have demonstrated significant anti-leukemic activity of CC-90009 in various in vivo models of

acute myeloid leukemia (AML), including patient-derived xenografts (PDX). These application

notes provide detailed protocols for the dosage and administration of CC-90009 in preclinical in

vivo studies, based on currently available data.

Data Presentation
Table 1: Summary of CC-90009 In Vivo Dosage and
Administration in Murine Models
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Signaling Pathway
The mechanism of action of CC-90009 involves the hijacking of the E3 ubiquitin ligase complex

to induce the degradation of a neosubstrate, GSPT1. This targeted protein degradation leads to

downstream effects that culminate in apoptosis of cancer cells.
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Caption: CC-90009 mechanism of action.
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Protocol 1: In Vivo Efficacy Study of CC-90009 in an AML
Patient-Derived Xenograft (PDX) Model
This protocol describes a long-term efficacy study to evaluate the anti-leukemic activity of CC-

90009 in a mouse PDX model of AML.

1. Animal Model:

Immunodeficient mice (e.g., NOD/SCID) are utilized to allow for the engraftment of human

AML cells.

2. Cell Preparation and Engraftment:

Primary human AML cells from patient bone marrow or peripheral blood are thawed and

prepared in a suitable medium.

A predetermined number of viable AML cells are injected into the mice, typically via tail vein

or intrafemoral injection to establish the xenograft.

Engraftment is monitored over time by assessing the percentage of human CD45+ cells in

the peripheral blood or bone marrow of the mice.

3. CC-90009 Formulation and Administration:

Formulation: Prepare a homogeneous suspension of CC-90009 in a vehicle suitable for the

chosen administration route. For oral gavage, a formulation in Carboxymethylcellulose

sodium (CMC-Na) has been reported.

To prepare a 5 mg/mL suspension in CMC-Na, weigh the required amount of CC-90009

and add the appropriate volume of sterile CMC-Na solution. Mix thoroughly to ensure a

uniform suspension.

Dosage: Based on preclinical studies, a dosage of 20 mg/kg can be used as a starting point.

Administration: Administer the CC-90009 formulation to the mice via the chosen route (e.g.,

oral gavage) once daily.
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Control Group: A control group of mice should receive the vehicle only, following the same

administration schedule.

4. Treatment Duration and Monitoring:

Treatment is typically carried out for a period of 4 weeks.

The health and body weight of the mice should be monitored regularly throughout the study.

At the end of the treatment period, mice are euthanized, and tissues (bone marrow, spleen,

etc.) are collected for analysis.

5. Efficacy Assessment:

The primary efficacy endpoint is the reduction in leukemic burden in the bone marrow and

other organs. This is typically assessed by flow cytometry for human CD45+ cells.

The frequency of leukemia stem cells (LSCs) can also be assessed using appropriate

markers.

GSPT1 protein levels in the leukemic cells can be measured by western blot or other

quantitative methods to confirm target engagement.
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Caption: Experimental workflow for AML PDX models.
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Protocol 2: Short-Term In Vivo Study to Assess
Pharmacodynamic Effects of CC-90009
This protocol is designed to evaluate the acute pharmacodynamic effects of CC-90009, such

as GSPT1 degradation, in an in vivo model.

1. Animal Model and Cell Engraftment:

As described in Protocol 1, establish AML xenografts in immunodeficient mice.

2. CC-90009 Formulation and Administration:

Formulation: Prepare the CC-90009 formulation as described in Protocol 1 or based on the

specific route of administration. For subcutaneous injection, a vehicle containing DMSO can

be considered.

Dosage: A single dose or a short course of treatment (e.g., 1-5 days) with a dose of 20

mg/kg can be administered.

Administration: Administer CC-90009 via the selected route (e.g., oral gavage or

subcutaneous injection).

3. Time-Course Analysis:

Euthanize cohorts of mice at various time points after CC-90009 administration (e.g., 2, 6,

24, and 48 hours).

Collect tissues of interest (e.g., bone marrow, tumor xenografts).

4. Pharmacodynamic Assessment:

Isolate leukemic cells from the collected tissues.

Prepare protein lysates from the cells and perform western blotting to assess the levels of

GSPT1 protein. A significant reduction in GSPT1 levels is expected following CC-90009

treatment.

Downstream markers of the integrated stress response (e.g., ATF4) can also be evaluated.
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Mandatory Visualizations
The following diagrams provide a visual representation of the key concepts described in these

application notes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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